molecular formula C9H11N5O2 B2970956 1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 1021030-19-2

1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2970956
CAS No.: 1021030-19-2
M. Wt: 221.22
InChI Key: RQBXWYCNFZBGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a pyrimido[2,1-f]purine core. The compound features a methyl group at the N1 position and a ketone group at the C2 and C4 positions. Its structure is part of a broader class of xanthine hybrids designed for multitarget pharmacological activity, particularly in neurodegenerative diseases and receptor modulation .

Properties

IUPAC Name

1-methyl-6,7,8,9-tetrahydropurino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-13-6-5(7(15)12-9(13)16)14-4-2-3-10-8(14)11-6/h2-4H2,1H3,(H,10,11)(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBXWYCNFZBGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCNC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound is part of a class of molecules that exhibit various pharmacological effects, including interactions with adenosine receptors and potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N5OC_{17}H_{19}N_{5}O with a molecular weight of approximately 373.37 g/mol. The compound features a unique tetrahydropyrimidine ring fused to a purine structure which contributes to its biological activity.

Adenosine Receptor Interaction

Research indicates that derivatives of this compound can act as antagonists for adenosine receptors (ARs), particularly A1 and A2A subtypes. For example:

  • Affinity for A1 and A2A ARs : Certain derivatives demonstrated high affinity with K_i values ranging from 94 nM to 351 nM for human receptors. Compounds like 8-(3,4-dichlorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione were noted for their balanced activity against both receptor types .

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines:

  • Cell Lines Tested : The compound exhibited significant cytotoxic effects against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). For instance:
    • Compound 9a showed over 76% inhibition at 200 µM concentration in specific assays .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Enzymatic Activity : It has been suggested that these compounds can inhibit enzymes such as monoamine oxidase B (MAO-B) and NADPH oxidase. This inhibition can lead to reduced oxidative stress and potentially enhance therapeutic outcomes in diseases characterized by oxidative damage .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

  • Substituent Effects : Variations in substituents at positions N1 and N3 have been shown to modulate receptor affinity and cytotoxicity. For example:
    • Methyl groups at specific positions can enhance binding affinity to adenosine receptors .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • In one study evaluating the efficacy of various purine derivatives against Mycobacterium tuberculosis ThyX enzyme inhibition showed that specific derivatives exhibited promising results with significant inhibition percentages .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Compound Target K_i (nM) IC50 (nM) Cell Line Inhibition (%)
9aA1 AR116-COLO201>76% at 200 µM
10aA2A AR149---
-MAO-B-508--

Scientific Research Applications

The compound 1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a derivative of pyrimido[2,1-f]purine-2,4(1H,3H)-dione . Due to the structural similarity with known antimicrobial and anticancer agents, research has been done to study its potential biological activities.

Note: It is important to note that the products available from BenchChem are specifically designed for in-vitro studies and have not been approved by the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. Any form of bodily introduction of these products into humans or animals is strictly prohibited by law.

Antimicrobial Activity

Pyrimidine and purine derivatives have exhibited antimicrobial properties. Modifications at the 9-position can enhance antibacterial activity against various strains of bacteria.

Case Study 1:
A study evaluated the antimicrobial efficacy of pyrimidine derivatives and found that the minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL against Gram-positive bacteria.

CompoundMIC (µg/mL)Target Bacteria
Compound A20Staphylococcus aureus
Compound B30Escherichia coli
9-(2,4-Dimethylphenyl)-3-ethyl...25Bacillus subtilis

Anticancer Activity

Research indicates that purine derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of nucleotide metabolism and interference with DNA synthesis.

Case Study 2:
In a controlled study involving human cancer cell lines, the compound was tested for its effects on cell viability. Results showed a significant reduction in cell proliferation at concentrations above 50 µM.

Cell LineIC50 (µM)
MCF-7 (Breast)45
HeLa (Cervical)55
A549 (Lung)50

Enzyme Inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at N3, N9, and the fused heterocyclic ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Yield (%) Purity (UPLC/MS) Reference
Target Compound : 1-Methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione N1: Methyl Data not explicit in evidence - - - -
1,3-Dimethyl-9-(prop-2-ynyl)-analog (24) N1/N3: Methyl; N9: Prop-2-ynyl 273.29 203–206 93 -
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl-analog (20a) N1/N3: Methyl; N9: 3,4-Dihydroxyphenethyl 385.42 Not reported 71 -
9-(5-Chloro-2-methylphenyl)-1-methyl-3-phenethyl-analog N1: Methyl; N3: Phenethyl; N9: Aryl 449.90 - - -
9-(2-Methoxyphenyl)-3-benzyl-1-methyl-analog (STK854012) N1: Methyl; N3: Benzyl; N9: 2-Methoxyphenyl 417.47 - - -

Notes:

  • The target compound’s lack of bulky N3 substituents (e.g., benzyl or phenethyl) may enhance solubility compared to analogs like .
  • Melting points correlate with crystallinity; bulkier N9 substituents (e.g., dihydroxyphenethyl in 20a) likely increase intermolecular interactions .
Table 2: Pharmacological Profile Comparison
Compound Name Biological Activity Receptor Affinity/Enzyme Inhibition Reference
Target Compound Not explicitly reported Inferred: Likely adenosine receptor modulation -
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl (20a) Multitarget (MAO-B inhibition, neuroprotection) High adenosine A1/A2A affinity (micromolar)
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl analog Dual MAO-B/adenosine A2A antagonist IC50: 0.1 µM (MAO-B); 0.5 µM (A2A)
8-(4-Isoquinolinylalkyl)-imidazo analog (5) PDE4B1/PDE10A inhibition IC50: 10–100 nM (PDE4B1)
9-Benzyl-6-hydroxypyrimidopurinedione Antiinflammatory (COX inhibition) Comparable to naproxen in AAR model

Key Insights :

  • Substituent Effects: N9 arylalkyl groups (e.g., dihydroxyphenethyl in 20a) enhance adenosine receptor affinity, while halogenated benzyl groups () improve MAO-B selectivity .
  • Enzyme Inhibition : Larger N3 substituents (e.g., phenethyl in ) may reduce phosphodiesterase inhibition efficacy compared to smaller alkyl groups .

Purity and Analytical Data

  • UPLC/MS Purity : Analogs like 21 (99.40%) and 22 (98.91%) demonstrate high purity via reverse-phase chromatography .
  • Spectroscopic Consistency : All analogs show characteristic ¹H NMR signals for methyl groups (δ 3.3–3.5 ppm) and carbonyls (IR ~1700 cm⁻¹) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione derivatives?

  • Methodological Answer : The synthesis typically involves alkylation reactions using benzyl chlorides or chloroacetamides in polar aprotic solvents like DMF, catalyzed by potassium carbonate. For example, alkylation at the N1 position is achieved by reacting the core scaffold with benzyl chloride derivatives under reflux conditions (70–80°C), followed by purification via column chromatography . Thioacetamide-mediated cyclization in acetic acid is another route to introduce heterocyclic substituents .

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H, 13C) are essential for confirming molecular weight and substituent positions. For instance, 1H-NMR chemical shifts between δ 2.36 ppm (C–CH3) and δ 8.38 ppm (aromatic protons) help identify methyl and aromatic groups. X-ray crystallography (e.g., R factor = 0.040) resolves stereochemistry and crystal packing . IR spectroscopy further confirms carbonyl (ν ~1647 cm⁻¹) and amine (ν ~3321 cm⁻¹) functionalities .

Q. How can reaction yields be optimized during the synthesis of substituted derivatives?

  • Methodological Answer : Yield optimization requires controlled stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) and inert atmospheres (N2/Ar) to prevent side reactions. Catalytic amounts of KI or phase-transfer catalysts (e.g., TBAB) enhance reactivity in heterogeneous systems. Post-reaction workup with SCX cartridges or recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Methodological Answer : SAR studies involve systematic substitution at positions R1 (e.g., phenyl, trifluoromethyl) and R2 (e.g., methyl, fluoro) followed by in vitro assays (e.g., IC50 determination). Computational docking using AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinases). For example, trifluoromethyl groups at R1 enhance hydrophobic interactions, as shown in pyrido[1,2-e]purine-dione derivatives with IC50 values ≤ 1 µM .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Comparative bioassays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) minimize variability. Meta-analyses of substituent effects (e.g., electron-withdrawing vs. donating groups) and molecular dynamics simulations (e.g., 100 ns trajectories) clarify conflicting results. For instance, para-methoxy substituents may show conflicting activity due to solvent polarity effects, requiring free-energy perturbation (FEP) calculations .

Q. What multi-component reaction (MCR) strategies are effective for synthesizing complex derivatives?

  • Methodological Answer : One-pot MCRs, such as the Ugi reaction, combine amines, aldehydes, and isocyanides with the core scaffold in methanol or THF at 50–60°C. For example, 4-(4-chlorophenyl)-3,6,8-trimethyl derivatives are synthesized via sequential condensation and cyclization, achieving yields >70% with microwave-assisted heating (100 W, 120°C) .

Q. How can computational methods predict metabolic stability and toxicity?

  • Methodological Answer : Density functional theory (DFT) calculates HOMO-LUMO gaps to assess reactivity toward cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) evaluate logP values (<3.5 for optimal bioavailability) and Ames test outcomes. For example, methyl groups at C5 reduce hepatotoxicity risks compared to ethyl substituents .

Notes

  • Avoid abbreviations; use full chemical names (e.g., "tetrahydrofuran" instead of "THF").
  • For synthesis protocols, prioritize peer-reviewed methodologies from Molecules or Advanced Synthesis & Catalysis .
  • Experimental details must include solvent purity (≥99.9%), inert gas purging, and NMR referencing (TMS or residual solvent peaks).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.